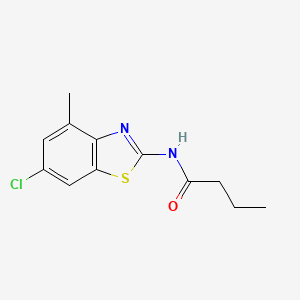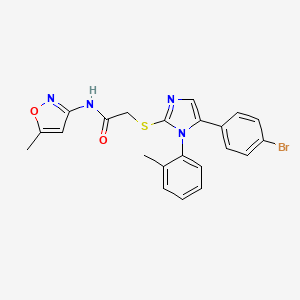![molecular formula C18H17NO4S2 B2414956 Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-06-8](/img/structure/B2414956.png)
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, also known as EHT 1864, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in various diseases. The compound is synthesized using a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future applications.
Mécanisme D'action
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 inhibits the activity of Rho GTPases by binding to the nucleotide-binding site and preventing the exchange of GDP for GTP. This leads to the inhibition of downstream signaling pathways that regulate cell migration, proliferation, and survival. The compound has been shown to selectively inhibit RhoA, Rac1, and Cdc42, which are key regulators of cell motility and invasion.
Effets Biochimiques Et Physiologiques
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell invasion and metastasis, reduction in inflammation, and improvement in cardiovascular function. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes in tumor growth and progression.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has several advantages for lab experiments, including its high potency and selectivity for Rho GTPases, which allows for precise targeting of specific signaling pathways. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has been shown to have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864, including the development of more potent and selective inhibitors, the identification of new targets for Rho GTPases, and the evaluation of the compound's therapeutic potential in other diseases. Additionally, the use of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 in combination with other drugs or therapies may enhance its effectiveness and reduce off-target effects. Overall, the study of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has the potential to lead to the development of novel therapeutic strategies for various diseases.
Méthodes De Synthèse
The synthesis of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 involves several steps, including the preparation of 3-(3-methylphenyl)sulfamoylbenzaldehyde, which is then reacted with 2-benzothiophenecarboxylic acid to form the final product. The synthesis process has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular disease. The compound has been shown to inhibit the activity of Rho GTPases, which play a crucial role in cell migration, proliferation, and survival. By inhibiting Rho GTPases, Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 can prevent cancer cell invasion and metastasis, reduce inflammation, and improve cardiovascular function.
Propriétés
IUPAC Name |
ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-3-23-18(20)16-17(14-9-4-5-10-15(14)24-16)25(21,22)19-13-8-6-7-12(2)11-13/h4-11,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYHKGJNBIZYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2414875.png)
![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride](/img/structure/B2414878.png)
![2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414879.png)


![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2414882.png)
![[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid](/img/structure/B2414883.png)
![2-[(4-Fluorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2414884.png)
![(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2414888.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2414891.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2414895.png)